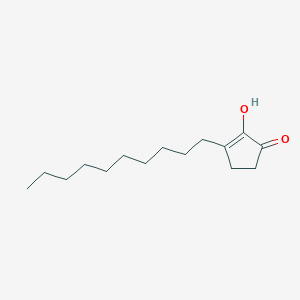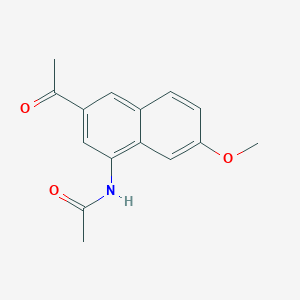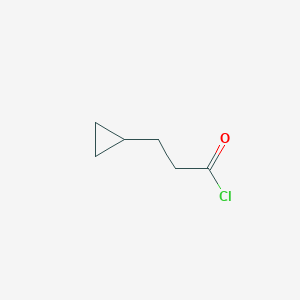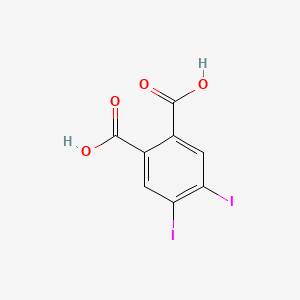
4,5-Diiodo-phthalic acid
Overview
Description
4,5-Diiodo-phthalic acid is an aromatic dicarboxylic acid with the molecular formula C8H4I2O4 It is a derivative of phthalic acid where two iodine atoms are substituted at the 4 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-phthalic acid typically involves the iodination of phthalic acid derivatives. One common method is the direct iodination of phthalic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodo-phthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,5-dihydroxy-phthalic acid or other derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of phthalic anhydride or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Various substituted phthalic acids depending on the nucleophile used.
Reduction Reactions: 4,5-dihydroxy-phthalic acid or other reduced derivatives.
Oxidation Reactions: Phthalic anhydride or other oxidized products.
Scientific Research Applications
4,5-Diiodo-phthalic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4,5-Diiodo-phthalic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, further affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
Phthalic Acid: The parent compound of 4,5-Diiodo-phthalic acid, lacking the iodine substitutions.
4,5-Dibromo-phthalic Acid: A similar compound with bromine atoms instead of iodine.
4,5-Dichloro-phthalic Acid: A related compound with chlorine atoms substituted at the 4 and 5 positions.
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromine and chlorine analogs. The iodine atoms also enhance the compound’s potential for use in radiolabeling and imaging applications.
Properties
IUPAC Name |
4,5-diiodophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFDZJFUBBFWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449036 | |
| Record name | 4,5-DIIODO-PHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82679-28-5 | |
| Record name | 4,5-DIIODO-PHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


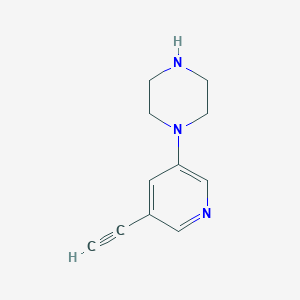
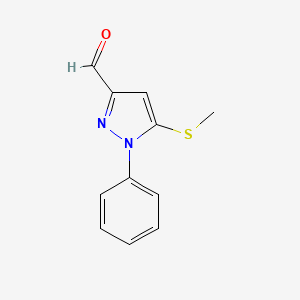


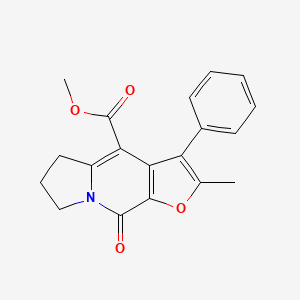
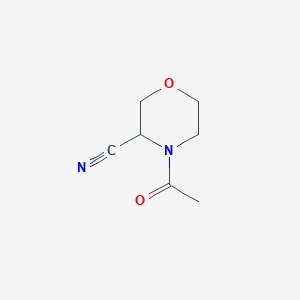
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
